![molecular formula C22H17BrN2O2S B12116699 2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B12116699.png)
2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Brom-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamid ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen großes Interesse geweckt hat. Diese Verbindung enthält eine bromierte Phenoxygruppe, eine Benzothiazol-Einheit und eine Acetamid-Verknüpfung, was sie zu einem vielseitigen Molekül für Forschungs- und industrielle Zwecke macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Brom-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des bromierten Phenoxy-Zwischenprodukts. Dieses Zwischenprodukt wird dann unter bestimmten Bedingungen mit einem Benzothiazol-Derivat umgesetzt, um das Endprodukt zu bilden. Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Brom, Phenol und verschiedene Katalysatoren, um die Bildung der gewünschten Bindungen zu erleichtern.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion dieser Verbindung großtechnische Reaktionen in kontrollierten Umgebungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Verfahren wie Umkristallisation und Chromatographie werden häufig zur Reinigung des Endprodukts eingesetzt. Die Reaktionsbedingungen, einschließlich Temperatur, Druck und Lösungsmittelwahl, werden optimiert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(4-Brom-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand des Bromatoms oder anderer funktioneller Gruppen zu ändern.
Substitution: Das Bromatom kann durch andere Gruppen durch nucleophile oder elektrophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, umfassen aber oft spezifische Temperaturen, Lösungsmittel und Katalysatoren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionellen Gruppen einführen können, wodurch die Vielseitigkeit der Verbindung erhöht wird.
Wissenschaftliche Forschungsanwendungen
2-(4-Brom-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie in biochemischen Assays und der Wirkstoffforschung nützlich macht.
Medizin: Potenzielle therapeutische Anwendungen werden untersucht, insbesondere bei der Entwicklung neuer Arzneimittel, die auf spezifische Signalwege abzielen.
Industrie: Die Eigenschaften der Verbindung machen sie für den Einsatz in der Materialwissenschaft geeignet, einschließlich der Entwicklung neuer Polymere und Beschichtungen.
Wirkmechanismus
Der Mechanismus, durch den 2-(4-Brom-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamid seine Wirkung entfaltet, beinhaltet Interaktionen mit spezifischen molekularen Zielstrukturen. Diese Interaktionen können verschiedene biochemische Signalwege modulieren, was zu den gewünschten Ergebnissen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung ab und sind Gegenstand laufender Forschung.
Wirkmechanismus
The mechanism by which 2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-6 (1-Phenoxy-4-Brom-Phneyl)-5-Methyl-Pyrimidin
- 4-Brom-2-(((6-Ethoxy-1,3-Benzothiazol-2-yl)Imino)Methyl)Phenol
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-(4-Brom-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamid durch seine einzigartige Kombination von funktionellen Gruppen aus, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C22H17BrN2O2S |
|---|---|
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H17BrN2O2S/c1-14-2-11-19-20(12-14)28-22(25-19)15-3-7-17(8-4-15)24-21(26)13-27-18-9-5-16(23)6-10-18/h2-12H,13H2,1H3,(H,24,26) |
InChI-Schlüssel |
GETRAUPNSFZSQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-](/img/structure/B12116623.png)

![(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine](/img/structure/B12116643.png)
![4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12116644.png)
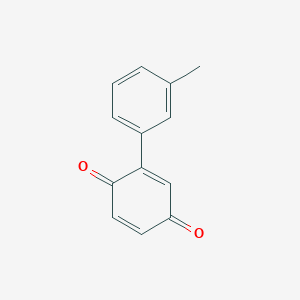
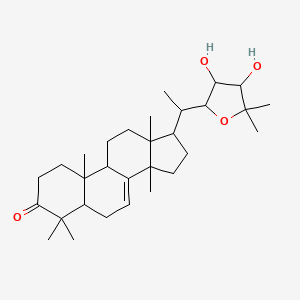
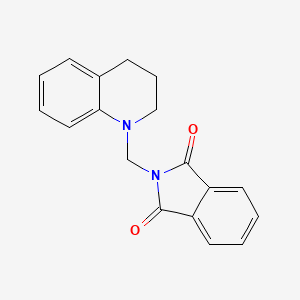
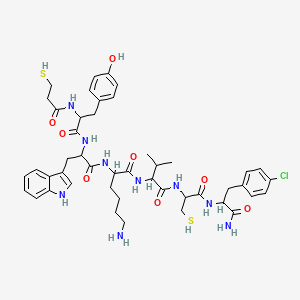
![2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12116684.png)
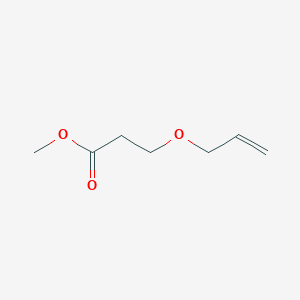
![6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12116701.png)
![Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12116706.png)

![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)
